molecular formula C7H6FN3 B2572223 7-fluoro-1H-indazol-3-amine CAS No. 404827-60-7

7-fluoro-1H-indazol-3-amine

Cat. No. B2572223
M. Wt: 151.144
InChI Key: GQKRISMLLXVZKY-UHFFFAOYSA-N
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Description

7-fluoro-1H-indazol-3-amine is a compound that belongs to the class of indazole derivatives . Indazole derivatives are important heterocycles in drug molecules and have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazole derivatives can be synthesized using various strategies. Some of the latest strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .


Molecular Structure Analysis

The structure of 1H-indazole-3-amine is an effective hinge-binding fragment. In Linifanib, it binds effectively with the hinge region of tyrosine kinase. Additionally, the structure of 1H-indazole-3-amide in Entrectinib plays a critical role in enhancing the antitumor activity of the compound .


Chemical Reactions Analysis

Indazole derivatives can undergo a variety of chemical reactions. For instance, a Cu (OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-fluoro-1H-indazol-3-amine include a density of 1.5±0.1 g/cm3, boiling point of 379.3±22.0 °C at 760 mmHg, and a flash point of 183.2±22.3 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine, shows potential antitumor activity. Its structure was determined, and it exhibited inhibition of some cancer cell lines (Hao et al., 2017).

Factor Xa Inhibition

  • A novel series of potent and selective factor Xa inhibitors was developed, featuring a key 7-fluoroindazolyl moiety. The 7-fluoro group on the indazole scaffold substitutes the carbonyl group of an amide found in previous factor Xa inhibitors, maintaining a hydrogen bond interaction with the protein's beta-sheet domain (Lee et al., 2008).

Spectral Analysis and Quantum Mechanical Calculations

  • Indazole and its amino derivatives, including 5-amino, 6-amino, and 7-aminoindazoles, were studied in various solvents. The analysis focused on the effects of electrostatic interactions, hydrogen bond donor and acceptor abilities of the solvents on the spectral characteristics. The study provided insights into the geometries of the amines in different states and involved semi-empirical quantum mechanical calculations (Saha & Dogra, 1997).

Novel Antibacterial Candidate Synthesis

  • A concise and environmentally benign route was developed for the large-scale preparation of a novel oxazolidinone antibacterial candidate. The synthesis involved multiple steps, including a mild deamination of a regioisomeric mixture and a selective C–N coupling reaction. The methodology offered advantages such as high purity and safety guarantees due to controlled nitrogen release rates (Yang et al., 2014).

Safety And Hazards

7-fluoro-1H-indazol-3-amine is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes. If inhaled, remove to fresh air. If swallowed, rinse mouth and seek medical attention .

properties

IUPAC Name

7-fluoro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKRISMLLXVZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-1H-indazol-3-amine

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